BenchChemオンラインストアへようこそ!

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

Medicinal Chemistry Cross‑Coupling Chemistry Building‑Block Orthogonality

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is a heterocyclic aromatic amine belonging to the 2-aminopyridine class, featuring a pyridine core with bromo at C6, fluoro at C5, and methyl at C3. With a molecular weight of 205.03 g·mol⁻¹ (C₆H₆BrFN₂), this compound presents two halogen handles (Br, F) and a primary amine group, positioning it as a versatile intermediate for sequential cross-coupling and nucleophilic aromatic substitution (SₙAr) chemistries in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 2086189-45-7
Cat. No. B6307473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-3-methyl-pyridin-2-amine
CAS2086189-45-7
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1N)Br)F
InChIInChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10)
InChIKeyGOSVIWUHDXIRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine (CAS 2086189-45-7): A Dihalogenated-Aminopyridine Building Block for Orthogonal Functionalization


6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is a heterocyclic aromatic amine belonging to the 2-aminopyridine class, featuring a pyridine core with bromo at C6, fluoro at C5, and methyl at C3 [1]. With a molecular weight of 205.03 g·mol⁻¹ (C₆H₆BrFN₂), this compound presents two halogen handles (Br, F) and a primary amine group, positioning it as a versatile intermediate for sequential cross-coupling and nucleophilic aromatic substitution (SₙAr) chemistries in medicinal chemistry and agrochemical synthesis [1].

Why 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine (CAS 2086189-45-7) Cannot Be Replaced by Simple Analogs


The 2-aminopyridine family encompasses numerous regioisomers and halogen-substituted variants, each exhibiting distinct reactivity profiles and physicochemical properties [1]. The specific 2-amino-6-bromo-5-fluoro-3-methyl substitution pattern creates an orthogonal coupling architecture: the C6–Br bond is activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C5–F bond remains inert and can participate in late-stage SₙAr [1]. In contrast, isomers such as 5-bromo-4-fluoro-3-methylpyridin-2-amine (CAS 2743340-18-1) place the bromo at a sterically less-accessible position, altering regioselectivity in cross-coupling, and the N–F analog 5-bromo-N-fluoro-3-methylpyridin-2-amine introduces an N–F bond with completely different reactivity [2]. Consequently, indiscriminate substitution with a regioisomer or a mono‑halogenated analog risks incorrect reactivity, divergent pharmacokinetic properties, or incompatible physicochemical profiles in a lead series .

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine (2086189-45-7) Versus Its Closest Analogs


Orthogonal Coupling Architecture: C6‑Br for Cross‑Coupling vs. C5‑F for Late‑Stage SₙAr

The target compound positions the only bromine atom at C6, para to the ring nitrogen and adjacent to the C5‑fluorine, creating a reactive site for Pd‑catalyzed couplings (e.g., Suzuki, Buchwald‑Hartwig) while the C5–F remains inert under those conditions [1]. By contrast, the isomer 5‑bromo‑4‑fluoro‑3‑methylpyridin‑2‑amine (CAS 2743340‑18‑1) carries the bromo at C5, ortho to the amino group and para to C4‑F, a position that is often less reactive in oxidative‑addition due to steric hindrance and altered electron density . Additionally, the N‑fluoro variant (CID 175287065) possesses an N–F bond rather than a C–F bond, fundamentally changing the compound's reactivity profile from a halogenated arene to an N‑substituted hydrazine derivative [2].

Medicinal Chemistry Cross‑Coupling Chemistry Building‑Block Orthogonality

Hydrophobicity (XLogP3) Differentially Tuned for Membrane Permeability vs. Analogs

The target compound exhibits an XLogP3 value of 2.0, placing it within the preferred lipophilicity range (1–3) for oral drug candidates with good passive membrane permeability [1]. In comparison, 5‑bromo‑N‑fluoro‑3‑methylpyridin‑2‑amine (CID 175287065) displays a comparable XLogP3 of 2.1 [2], while the non‑brominated analog 5‑fluoro‑3‑methylpyridin‑2‑amine (CAS 886365‑56‑6) is significantly less lipophilic (XLogP3 ≈0.5) [3]. The higher lipophilicity of the target compound, combined with its moderate TPSA of 38.9 Ų, suggests enhanced membrane partitioning relative to the non‑brominated scaffold, without crossing into the CNS‑penetrant logP territory (>4) that is often associated with off‑target toxicity.

Drug Design ADME Lipophilicity Optimization

Hydrogen‑Bond Acceptor Count Differentials that Influence Target Engagement

The target compound contains one hydrogen‑bond donor (NH₂) and three hydrogen‑bond acceptors (pyridine N, F, Br) [1]. In contrast, the N‑fluoro isomer 5‑bromo‑N‑fluoro‑3‑methylpyridin‑2‑amine possesses the same number of H‑bond donors but a reduced topological polar surface area (TPSA 24.9 Ų vs. 38.9 Ų for the target), indicating that the N–F bond contributes less to polar surface area than a C–F bond, potentially affecting solvation properties and target‑site recognition [2].

Medicinal Chemistry Molecular Recognition Physicochemical Property Tuning

Commercial Availability and Purity Metrics for Scalable Synthesis

The target compound is commercially available from multiple suppliers with a minimum purity of 95% (AKSci) and typically 98% (LeYan) . In contrast, the positional isomer 5‑bromo‑4‑fluoro‑3‑methylpyridin‑2‑amine (CAS 2743340‑18‑1) is less widely stocked and is sometimes offered only as a predicted compound with no certified purity specification . This supply chain reliability reduces procurement lead times and ensures batch‑to‑batch consistency for structure‑activity relationship (SAR) campaigns and pilot‑scale synthesis.

Chemical Procurement Scale‑up Chemistry Supply Chain Assurance

Priority Application Scenarios for 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine (2086189-45-7) in Scientific and Industrial Workflows


Medicinal Chemistry SAR Expansion via Orthogonal Functionalization

A drug discovery team optimizing a kinase inhibitor series can exploit the C6–Br handle for rapid Pd‑catalyzed diversification (Suzuki, Buchwald‑Hartwig) to introduce aryl, heteroaryl, or amine substituents, while preserving the C5–F for downstream SₙAr displacement with amines or alkoxides [1]. This sequential strategy is not feasible with the 5‑bromo‑4‑fluoro isomer, where the bromine position is less reactive toward oxidative addition, as inferred from pyridine cross‑coupling literature .

Physicochemical Property Optimization in Lead Series

When a lead series requires lipophilicity (XLogP3) in the 2.0–2.5 range for optimal cell permeability without excessive CNS penetration, the target compound (XLogP3 = 2.0) provides a balanced scaffold [2]. Program teams can replace a non‑brominated 5‑fluoro‑3‑methylpyridin‑2‑amine core (XLogP3 ≈0.5) with the target compound to gain ≈1.5 log units of lipophilicity while maintaining a moderate TPSA of 38.9 Ų, a change that can significantly boost cellular activity in phenotypic screens [3].

Reliable Procurement for Pilot‑Scale Synthesis

Process chemists scaling up a synthetic route can confidently source the target compound at 95–98% purity from multiple independent suppliers (AKSci, LeYan) . This multi‑vendor assurance, absent for the isomeric 5‑bromo‑4‑fluoro‑3‑methylpyridin‑2‑amine, reduces supply‑chain risk and simplifies Certificate of Analysis (CoA) documentation for GMP‑like environments .

Computational Chemistry Model Parameterization

Computational chemists developing QSAR or docking models can use the precise experimental and computed properties of the target compound (TPSA = 38.9 Ų, XLogP3 = 2.0, HBD = 1, HBA = 3) as a calibration point for halogenated aminopyridine series [4]. The distinct TPSA difference (14 Ų) relative to the N‑fluoro isomer (TPSA = 24.9 Ų) serves as a rigorous test for parameterizing solvation energy contributions in binding‑free‑energy calculations [5].

Quote Request

Request a Quote for 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.